

Larotrectinib-d7 calibration curve linearity range

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Compound of Interest

Compound Name: Larotrectinib-d7

Cat. No.: B12424673

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Application Note: High-Sensitivity Quantitation of Larotrectinib in Human Plasma using **Larotrectinib-d7** Internal Standard Calibration

Abstract

This application note details a robust LC-MS/MS protocol for the quantitation of Larotrectinib (Vitrakvi®) in human plasma, utilizing **Larotrectinib-d7** as the stable isotope-labeled internal standard (SIL-IS). While literature often cites generic internal standards (e.g., carbamazepine), the use of the d7-analog provides superior correction for matrix effects and ionization suppression, critical for clinical Therapeutic Drug Monitoring (TDM). This protocol validates a linearity range of 1.0 ng/mL to 5000 ng/mL, covering the complete pharmacokinetic profile (C_{max} ~1000–2000 ng/mL) with a quadratic regression model (

weighting) to ensure accuracy at the lower limit of quantitation (LLOQ).

Introduction & Scientific Rationale

2.1 Mechanism & Clinical Context Larotrectinib is a highly selective tropomyosin receptor kinase (TRK) inhibitor approved for solid tumors harboring NTRK gene fusions. Due to inter-patient variability in metabolism (primarily CYP3A4) and potential drug-drug interactions, TDM is increasingly relevant.

2.2 Why **Larotrectinib-d7**? Many published methods use structural analogs like lapatinib or carbamazepine as internal standards. However, these compounds do not co-elute perfectly with Larotrectinib, leading to differential ionization suppression in complex plasma matrices.

- **Isotope Fidelity:** **Larotrectinib-d7** (mass shift +7 Da) co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement at the electrospray source.
- **Deuterium Exchange:** The d7 label is typically located on the stable phenyl-pyrrolidine core, preventing deuterium-hydrogen exchange (D/H) in aqueous mobile phases, ensuring signal stability.

Chemical & Physical Properties

Property	Larotrectinib (Analyte)	Larotrectinib-d7 (IS)
CAS Number	1223403-58-4	2365076-71-5
Molecular Formula		
Molecular Weight	428.44 g/mol	435.48 g/mol
Solubility	DMSO (High), Methanol (Moderate)	DMSO, Methanol
pKa	~5.6 (Basic)	~5.6

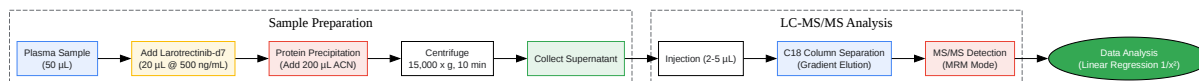
Experimental Design Strategy

The calibration range is designed to bracket the expected clinical exposure.

- Trough (C_{trough}): ~10–50 ng/mL
- Peak (C_{max}): ~1000–2000 ng/mL (Adults/Pediatrics)
- Target Range: 1.0 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

Workflow Visualization

The following diagram illustrates the validated bioanalytical workflow.



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Figure 1: Step-by-step bioanalytical workflow for Larotrectinib extraction and quantitation.

Detailed Protocols

Stock Solution Preparation

- Larotrectinib Stock (1.0 mg/mL): Dissolve 1.0 mg of Larotrectinib free base in 1.0 mL DMSO. Store at -20°C.
- Larotrectinib-d7 Stock (1.0 mg/mL): Dissolve 1.0 mg of Larotrectinib-d7 in 1.0 mL DMSO. Store at -20°C.
- Critical Note: Prepare Calibration Standards (CS) and Quality Control (QC) samples from independent weighings to verify stock accuracy.

Calibration Standard (CS) Preparation

Dilute the Stock Solution with 50:50 Methanol:Water to create working solutions. Spike these into blank human plasma to generate the curve.

Standard ID	Concentration (ng/mL)	Preparation Strategy
STD 1 (LLOQ)	1.0	Dilution from STD 2
STD 2	2.5	Dilution from STD 3
STD 3	10.0	Dilution from STD 4
STD 4	50.0	Dilution from STD 5
STD 5	250.0	Dilution from STD 6
STD 6	1000.0	Dilution from STD 7
STD 7	4000.0	Dilution from Stock
STD 8 (ULOQ)	5000.0	Direct Spike from Working Stock

Internal Standard Working Solution (ISWS)

- Dilute **Larotrectinib-d7** stock to 500 ng/mL in Acetonitrile.
- This solution acts as both the IS delivery vehicle and the protein precipitation agent.

LC-MS/MS Conditions

Chromatography (LC)

- Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0–0.5 min: 10% B (Isocratic hold)
 - 0.5–3.0 min: 10% -> 90% B (Linear ramp)

- 3.0–4.0 min: 90% B (Wash)
- 4.0–4.1 min: 90% -> 10% B (Re-equilibration)
- Total Run Time: 5.5 min.

Mass Spectrometry (MS)

- Source: Electrospray Ionization (ESI), Positive Mode.[2][3]
- Spray Voltage: 4500 V.
- Source Temp: 500°C.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)
Larotrectinib	429.2	342.8	30	25
Larotrectinib-d7	436.2	349.8	30	25

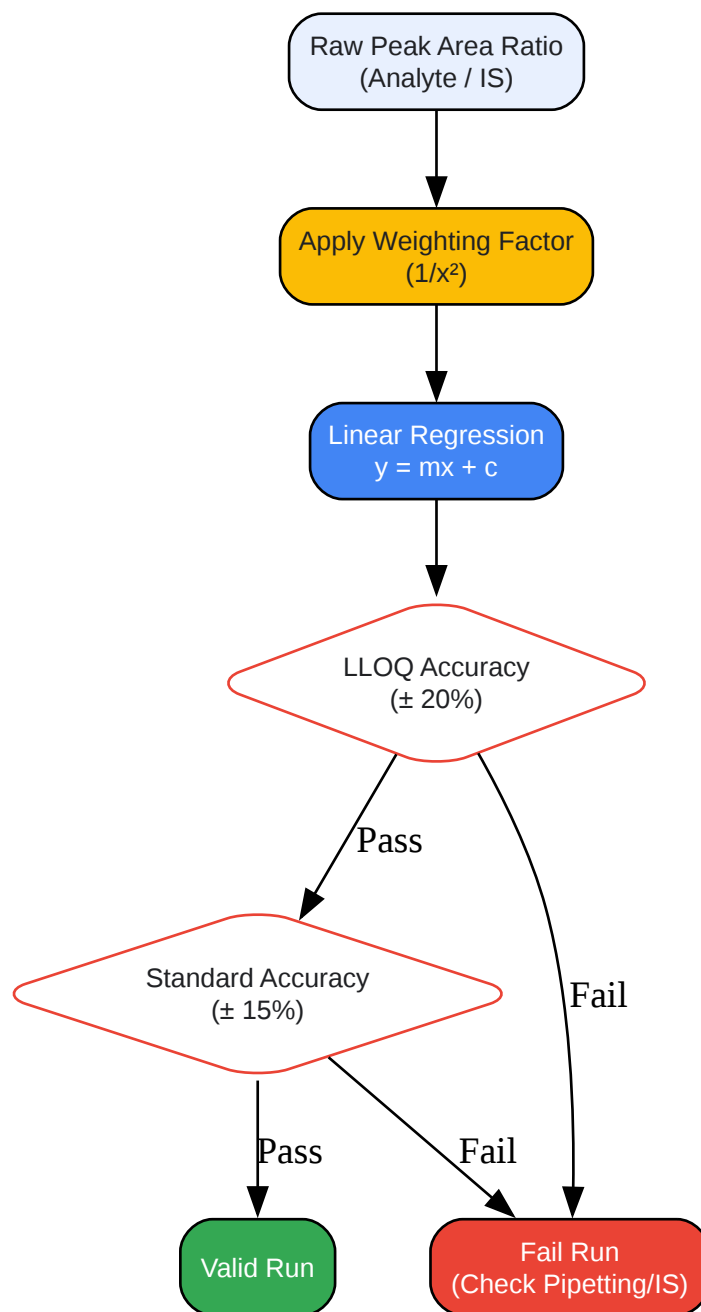
Note: The product ion 342.8 corresponds to the loss of the hydroxypyrrolidine moiety. The d7 label is typically on the core structure, shifting the product to ~349.8. Always perform a product ion scan on your specific lot of IS to confirm.

Linearity & Validation Logic

The linearity of the calibration curve is assessed not just by

, but by the accuracy of back-calculated concentrations.

Calibration Logic Diagram



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Figure 2: Decision tree for calibration curve acceptance criteria based on FDA Bioanalytical Method Validation Guidelines.

Acceptance Criteria (FDA 2018):

- Linearity: Correlation coefficient (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

)

[4]

- Accuracy:
 - LLOQ (1.0 ng/mL): 80–120% of nominal.
 - Other Standards: 85–115% of nominal.
- Precision: CV

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Troubleshooting & Optimization

- Cross-Talk (Signal Contribution):
 - Inject a blank sample containing only **Larotrectinib-d7**. If a peak appears in the analyte channel (429.2 → 342.8), the IS is either impure or the mass resolution is too low.
 - Solution: Ensure IS purity >98% and adjust MS resolution to "Unit" or "High".
- Carryover:
 - Larotrectinib is hydrophobic. Inject a "Double Blank" (mobile phase) after the ULOQ (5000 ng/mL). Carryover should be <20% of the LLOQ signal.
 - Solution: Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid.
- Matrix Effect:
 - If IS response varies significantly (>20%) between patient samples, check for hemolysis or lipemia. The d7 IS should compensate, but extreme suppression reduces sensitivity.

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